molecular formula C9H15N3 B1527928 2-(1H-pyrazol-1-ylmethyl)piperidine CAS No. 1249393-90-5

2-(1H-pyrazol-1-ylmethyl)piperidine

Cat. No.: B1527928
CAS No.: 1249393-90-5
M. Wt: 165.24 g/mol
InChI Key: ATBQLWNPIRCSIQ-UHFFFAOYSA-N
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Description

“2-(1H-pyrazol-1-ylmethyl)piperidine” is a compound that belongs to the piperidine family . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in numerous chemical reactions due to their nucleophilic nature . They are employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Specific physical and chemical properties of “this compound” are not available in the sources retrieved.

Scientific Research Applications

Cancer Research

2-(1H-pyrazol-1-ylmethyl)piperidine derivatives have been explored in cancer research. For example, compounds related to this chemical structure have shown potential in inhibiting Aurora kinase A, a protein that plays a crucial role in the regulation of cell division and is a target for cancer therapy. This suggests a potential use in the treatment of cancer (ロバート ヘンリー,ジェームズ, 2006).

Antifungal and Antiviral Activities

Compounds with a similar structure have exhibited significant antifungal and antiviral activities. For instance, a study on a derivative of this compound demonstrated effectiveness against tobacco mosaic virus, highlighting its potential in combating viral infections and fungal diseases (Li et al., 2015).

Antitubercular and Antifungal Properties

Some novel derivatives of this compound have been prepared and evaluated for their antitubercular and antifungal activity. Certain compounds in this category displayed very good antitubercular and antifungal activity, suggesting a potential application in treating tuberculosis and fungal infections (Manjoor. Syed et al., 2013).

Synthesis of Crizotinib Intermediate

This compound is a key intermediate in the synthesis of Crizotinib, a drug used in the treatment of certain types of lung cancer. A study describes a robust three-step synthesis method for this key intermediate, underlining its importance in pharmaceutical manufacturing (Steven J. Fussell et al., 2012).

Molecular Structure and Drug Design

This compound derivatives have been involved in studies related to molecular structure and drug design. Investigations into the molecular structures of these compounds, along with X-ray crystallography and DFT calculations, provide valuable insights into their potential pharmacological properties and applications (Ihab Shawish et al., 2021).

Safety and Hazards

While specific safety and hazard information for “2-(1H-pyrazol-1-ylmethyl)piperidine” is not available, general safety measures for handling piperidine compounds include using appropriate personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(1H-pyrazol-1-ylmethyl)piperidine”, is an important task of modern organic chemistry .

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h3,6-7,9-10H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQLWNPIRCSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249393-90-5
Record name 2-(1H-pyrazol-1-ylmethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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